molecular formula C11H14ClN B13041063 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B13041063
M. Wt: 195.69 g/mol
InChI Key: PMKIDINMINPBBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine: is an organic compound with the molecular formula C₁₁H₁₄ClN It is a derivative of tetrahydronaphthalene, featuring a chlorine atom and a methyl group attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-1,2,3,4-tetrahydronaphthalene with methylamine . This reaction typically requires specific conditions such as controlled temperature and the presence of a catalyst to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Chemistry: In chemistry, 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine is used as a building block for synthesizing more complex molecules. It serves as an intermediate in the preparation of various organic compounds.

Medicine: In medicinal chemistry, it may be explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Industrially, it can be used in the synthesis of specialty chemicals and materials, contributing to the development of new products with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application. For instance, in medicinal chemistry, it may interact with biological receptors to exert its effects.

Comparison with Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A hydrocarbon with a similar structure but lacking the chlorine and methyl groups.

    5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but without the chlorine atom.

    6-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure but without the methyl group.

Uniqueness: The presence of both chlorine and methyl groups in 5-Chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine makes it unique compared to its analogs

Properties

Molecular Formula

C11H14ClN

Molecular Weight

195.69 g/mol

IUPAC Name

5-chloro-6-methyl-1,2,3,4-tetrahydronaphthalen-1-amine

InChI

InChI=1S/C11H14ClN/c1-7-5-6-8-9(11(7)12)3-2-4-10(8)13/h5-6,10H,2-4,13H2,1H3

InChI Key

PMKIDINMINPBBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(CCC2)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.